molecular formula C18H16FN5O2S B2994477 4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2319633-48-0

4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2994477
CAS RN: 2319633-48-0
M. Wt: 385.42
InChI Key: VZGFFHPMEPWKTR-UHFFFAOYSA-N
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Description

4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, also known as ETP-46321, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Organic Electroluminescent Devices (OLEDs)

The compound’s structure includes a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal 9,9’-spirobifluorene fragment as the electron donor (D) . These key features, connected through a thiophene π-linker, result in excellent electronic structures with energy gaps falling within the range of 2.5–3.0 eV. Due to their appropriate thermal stability and valuable photophysical properties, these molecules find applications in optoelectronic materials. Specifically, electroluminescent devices utilizing this compound as a host material exhibit yellowish-green and yellow-green emissions, making them unique among organic-small molecules .

Inhibition of Bacterial DNA Gyrase B (GyrB)

The compound’s derivatives have been studied for their inhibitory effects on bacterial DNA gyrase B (GyrB) . Understanding the molecular interactions that stabilize the complexes is crucial. These insights can guide the development of novel analogues with targeted activity against bacterial DNA gyrase, potentially aiding in antimicrobial drug discovery.

properties

IUPAC Name

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S/c1-2-15-22-13-4-3-11(7-14(13)27-15)17(26)23-5-6-24(16(25)10-23)18-20-8-12(19)9-21-18/h3-4,7-9H,2,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGFFHPMEPWKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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